molecular formula C9H16N2OS2 B14687029 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester CAS No. 33064-59-4

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester

Cat. No.: B14687029
CAS No.: 33064-59-4
M. Wt: 232.4 g/mol
InChI Key: KGNYCCXMLCLQRO-UHFFFAOYSA-N
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Description

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester is a chemical compound with a unique structure that includes a piperidine ring, a carbodithioic acid group, and an amino-oxopropyl ester moiety

Preparation Methods

The synthesis of 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester typically involves the reaction of piperidine with carbon disulfide and an appropriate esterifying agent. The reaction conditions often require a base to facilitate the formation of the carbodithioic acid group. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester include:

    1-Piperidinecarboxylic acid, 3-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a tert-butyl ester group.

    1-Piperidinecarboxylic acid, 3-(4-amino-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]pyridin-1-yl)-, 1,1-dimethylethyl ester: This compound includes an imidazo[4,5-c]pyridine moiety, providing different chemical properties

Properties

CAS No.

33064-59-4

Molecular Formula

C9H16N2OS2

Molecular Weight

232.4 g/mol

IUPAC Name

(3-amino-3-oxopropyl) piperidine-1-carbodithioate

InChI

InChI=1S/C9H16N2OS2/c10-8(12)4-7-14-9(13)11-5-2-1-3-6-11/h1-7H2,(H2,10,12)

InChI Key

KGNYCCXMLCLQRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCCC(=O)N

Origin of Product

United States

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